molecular formula C18H27ClN2O3 B2432965 (4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2-ethoxyphenyl)methanone hydrochloride CAS No. 1396748-40-5

(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2-ethoxyphenyl)methanone hydrochloride

Cat. No.: B2432965
CAS No.: 1396748-40-5
M. Wt: 354.88
InChI Key: GWCWWWPLONISJP-UHFFFAOYSA-N
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Description

(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2-ethoxyphenyl)methanone hydrochloride is a useful research compound. Its molecular formula is C18H27ClN2O3 and its molecular weight is 354.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds derived from the synthesis involving (4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2-ethoxyphenyl)methanone hydrochloride have shown variable and modest activity against investigated strains of bacteria and fungi. This highlights its potential role in developing new antimicrobial agents. The structural modifications of these compounds enable the exploration of their antimicrobial efficacy against a range of pathogenic microorganisms (Patel, Agravat, & Shaikh, 2011).

Anticancer and Antituberculosis Studies

Further research into derivatives of this compound has revealed their potential in anticancer and antituberculosis activities. Specifically, certain synthesized derivatives have exhibited in vitro anticancer activity against human breast cancer cell lines and significant antituberculosis activity. This demonstrates the compound's utility in developing therapeutic agents targeting cancer and tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).

Antagonistic Activities

Research has also explored the antagonistic activities of related compounds, highlighting their potential application in discovering new therapeutic targets. For instance, compounds acting as potent antagonists of G protein-coupled receptors have been identified, suggesting the role of these derivatives in the development of drugs targeting specific receptor pathways (Romero et al., 2012).

Alzheimer's Disease Therapy

Additionally, multifunctional amides synthesized from related compounds have shown moderate enzyme inhibitory potentials and mild cytotoxicity, suggesting their application in Alzheimer's disease therapy. These compounds could serve as a template for the development of new drugs against Alzheimer's, highlighting the broader pharmacological potential of this compound derivatives (Hassan et al., 2018).

Enzyme Inhibition and Drug Development

The synthesis and optimization of antitubercular activities in derivatives also demonstrate the compound's utility in drug development, particularly for treating tuberculosis. These studies contribute to understanding the molecular basis of drug action and the development of novel therapeutic agents with improved efficacy and safety profiles (Bisht et al., 2010).

Properties

IUPAC Name

[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-(2-ethoxyphenyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3.ClH/c1-2-23-17-6-4-3-5-15(17)18(22)20-11-9-19(10-12-20)13-16(21)14-7-8-14;/h3-6,14,16,21H,2,7-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCWWWPLONISJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCN(CC2)CC(C3CC3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.